(3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene
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Overview
Description
(3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene is an organic compound with the molecular formula C14H18O2S It is characterized by a cyclohexene ring substituted with two methyl groups and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene typically involves the reaction of 3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride with benzene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene include:
Cyclohexane derivatives: Compounds with similar cyclohexane ring structures but different substituents.
Sulfonylbenzene derivatives: Compounds with a sulfonyl group attached to a benzene ring but different substituents on the cyclohexene ring
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclohexene ring with two methyl groups and a sulfonyl group attached to a benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications .
Biological Activity
(3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene is a sulfonyl-containing organic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its reactivity and possible therapeutic applications.
The compound's molecular formula is C14H18O2S, with a molecular weight of approximately 250.36 g/mol. Its structure includes a cyclohexene ring with two methyl substituents and a sulfonyl group attached to a benzene ring.
Property | Value |
---|---|
CAS Number | 73301-14-1 |
Molecular Formula | C14H18O2S |
Molecular Weight | 250.36 g/mol |
IUPAC Name | (3,4-dimethylcyclohex-3-en-1-yl)sulfonylbenzene |
InChI Key | LXZILNWNROCVCM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its sulfonyl group, which can participate in various chemical reactions. This group enhances the compound’s ability to interact with biological molecules, potentially influencing cellular pathways and molecular targets. The specific mechanisms of action are still under investigation, but preliminary studies suggest interactions with enzymes and receptors involved in critical biological processes.
Biological Activity
Research into the biological activity of this compound has indicated several potential applications:
1. Antimicrobial Activity
Studies have suggested that compounds with similar structural motifs exhibit antimicrobial properties. While specific data on this compound is limited, its sulfonyl group may confer similar activities against various bacterial strains .
2. Anti-inflammatory Properties
Compounds containing sulfonyl groups are often investigated for their anti-inflammatory effects. Research has shown that related compounds can inhibit inflammatory responses in vitro and in vivo, suggesting potential therapeutic uses for this compound in treating inflammatory conditions.
3. Antioxidant Activity
The antioxidant potential of sulfonyl compounds is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases. Initial evaluations indicate that this compound may possess similar properties .
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of various sulfonyl compounds, this compound was tested against standard bacterial strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess its potency.
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | E. coli, S. aureus |
Case Study 2: Anti-inflammatory Assessment
Another study focused on the anti-inflammatory effects of related sulfonyl compounds demonstrated significant inhibition of carrageenan-induced paw edema in rats at varying doses.
Compound | Inhibition (%) | Dose (mg/kg) |
---|---|---|
Related Sulfonyl Compound | 94.69 | 10 |
Related Sulfonyl Compound | 89.66 | 20 |
Properties
CAS No. |
73301-14-1 |
---|---|
Molecular Formula |
C14H18O2S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
(3,4-dimethylcyclohex-3-en-1-yl)sulfonylbenzene |
InChI |
InChI=1S/C14H18O2S/c1-11-8-9-14(10-12(11)2)17(15,16)13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 |
InChI Key |
LXZILNWNROCVCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(CC1)S(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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